Siponimod is a sphingosine-1-phosphate receptor modulator currently approved for the treatment of secondary progressive multiple sclerosis (SPMS) []. Its mechanism of action involves targeting specific receptors (S1PR-1 and S1PR-5) on immune cells, thereby preventing their migration from lymphoid organs into the central nervous system []. This research focuses on the evaluation of siponimod's efficacy and safety in managing SPMS progression.
Clinical trials, such as the EXPAND study, have demonstrated siponimod's effectiveness in reducing disability progression in patients with SPMS. Compared to placebo, siponimod significantly decreased the risk of confirmed disability progression as measured by the Expanded Disability Status Scale (EDSS) []. This suggests that siponimod may help slow down the worsening of physical function in SPMS patients.
Magnetic resonance imaging (MRI) can be used to assess inflammatory activity in the brain and spinal cord of MS patients. Studies have shown that siponimod treatment reduces the number of new or enlarging lesions detected on MRI scans, indicating a potential ability to dampen disease activity [].
Emerging research suggests that siponimod may have positive effects on cognitive function in SPMS patients. Studies have observed a reduced risk of cognitive decline and even improvement in processing speed compared to placebo [].
Siponimod's safety profile is being investigated in ongoing clinical trials. While generally well-tolerated, some potential side effects have been reported, including lymphopenia (low white blood cell count) and increased blood pressure [].